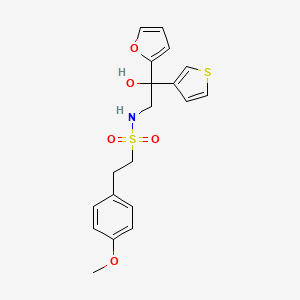

![molecular formula C14H10N4S B2995854 1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 872856-65-0](/img/structure/B2995854.png)

1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds and are structurally similar to purines . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves a one-pot multi-component cyclocondensation reaction . For example, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide leads to cyclocondensation .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems. They are considered as bioisosteres of natural purines .Chemical Reactions Analysis

The reactions of 5-aminopyrazole-4-carboxamides with carboxylic acid esters, leading to pyrazolo[3,4-d]pyrimidin-4(5H)-ones, are best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide .Aplicaciones Científicas De Investigación

- Synthesis and Characterization : Researchers have synthesized derivatives containing the pyrazolo[3,4-d]pyrimidine core linked with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .

- In Vitro Anticancer Testing : These compounds were tested for their in-vitro anticancer activity against various cancer cell lines. Some demonstrated good to moderate activity, particularly against renal cancer cell lines .

- Structure-Based Design : Researchers have explored novel phenylpyrazolo[3,4-d]pyrimidine-based compounds as EGFR-TK inhibitors. These molecules target the ATP binding pocket and show promise in inhibiting EGFR signaling pathways .

- Compound Evaluation : A tested derivative exhibited marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM .

- Background : The compound’s dual inhibition of IGF1R and Src pathways is relevant for cancer therapy. Src activation often confers resistance to anti-IGF1R treatments .

- Anticancer Activity : Among these compounds, 12a–d demonstrated significant cytotoxic effects against breast cancer cell lines MDA-MB-468 and T-47D .

- Parkinson’s Disease : Pyrazolo[3,4-d]pyrimidines have been investigated for their potential in managing Parkinson’s disease .

- Antiviral and Antimicrobial Properties : These compounds may exhibit antiviral and antimicrobial effects .

- Skin Cancer and CNS Cancer : Previous studies have explored their activity against skin cancer cell lines (G-361) and CNS cancer (SF-268) .

Anticancer Activity

EGFR-Tyrosine Kinase Inhibition

Antitumor Properties

Dual IGF1R/Src Pathway Inhibition

Cytotoxic Effects on Breast Cancer Cells

Other Potential Applications

Mecanismo De Acción

Target of Action

1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative, which structurally resembles purines . The primary targets of this compound are protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . In addition, it has been evaluated for its inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can disrupt cellular signaling processes, thereby controlling cell growth and differentiation .

Biochemical Pathways

Given its inhibitory effects on protein kinases, it is likely that it affects pathways related to cell growth and differentiation .

Pharmacokinetics

Its structural similarity to purines suggests that it may have similar pharmacokinetic properties .

Result of Action

The compound has demonstrated significant cytotoxic activities against various cancer cell lines . For instance, most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Propiedades

IUPAC Name |

1-phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLOYEBYWOBSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2995774.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2995776.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2995777.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2995778.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2995783.png)

![N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2995784.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)

![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)

![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)

![1-(4-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2995793.png)